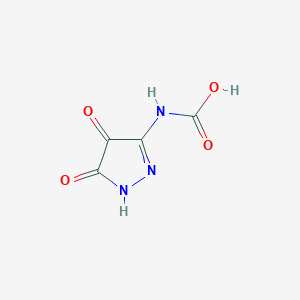
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid is a heterocyclic compound that features a pyrazole ring with two keto groups and a carbamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones under acidic conditions, leading to the formation of the pyrazole ring. The carbamic acid group can be introduced through subsequent reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups.
Substitution: The carbamic acid moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydroxylated pyrazole derivatives.
Substitution: Various substituted carbamic acid derivatives.
科学的研究の応用
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials.
作用機序
The mechanism of action of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and carbamic acid group allows for various interactions with biological targets, potentially leading to therapeutic effects.
類似化合物との比較
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of carbamic acid.
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)methanol: Contains a hydroxymethyl group instead of carbamic acid.
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)amine: Features an amino group instead of carbamic acid.
Uniqueness: The presence of the carbamic acid group in (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid provides unique reactivity and potential biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, which can be advantageous in medicinal chemistry.
特性
CAS番号 |
859955-10-5 |
|---|---|
分子式 |
C4H3N3O4 |
分子量 |
157.08 g/mol |
IUPAC名 |
(4,5-dioxo-1H-pyrazol-3-yl)carbamic acid |
InChI |
InChI=1S/C4H3N3O4/c8-1-2(5-4(10)11)6-7-3(1)9/h(H,10,11)(H2,5,6,7,8,9) |
InChIキー |
CEGHWNHLHREVPW-UHFFFAOYSA-N |
正規SMILES |
C1(=O)C(=O)NN=C1NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


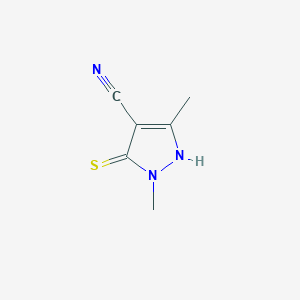
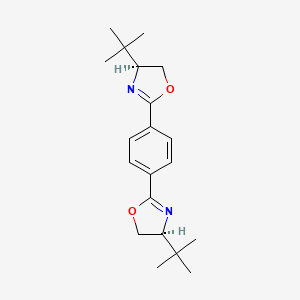
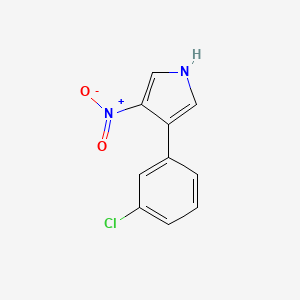
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
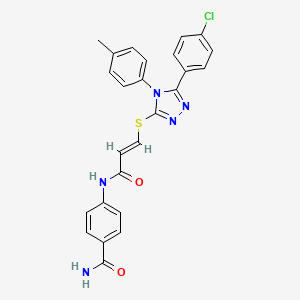

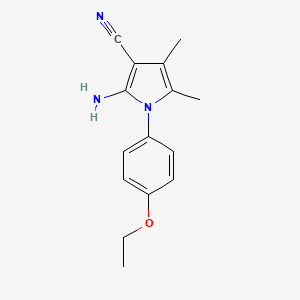
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
